2-Ethylbenzoic acid chemical structure and properties
2-Ethylbenzoic acid chemical structure and properties
Executive Summary
2-Ethylbenzoic acid (CAS: 612-19-1) represents a critical scaffold in organic synthesis, distinguished from its isomers by the significant steric demand of the ortho-ethyl substituent.[1][2][3][4][5] Unlike simple benzoic acid derivatives, the 2-ethyl group introduces a "steric lock" that influences both the metabolic stability of derived pharmacophores and the kinetics of downstream functionalization.[1][2][4][5] This guide provides a comprehensive technical analysis of 2-ethylbenzoic acid, focusing on its physicochemical profile, high-fidelity synthetic protocols, and its role as a metabolic control element in drug design.[1][2][4][5]
Structural Identity & Physicochemical Profile
The chemical behavior of 2-ethylbenzoic acid is defined by the proximity of the ethyl group to the carboxylic acid moiety.[1][2][3][4] This ortho-substitution creates a twisted conformation where the carboxyl group is forced out of coplanarity with the benzene ring to minimize steric strain (A(1,[1][2][4]3) strain).[1][2][3][4][5]
Key Technical Parameters:
| Property | Value | Technical Implication |
| CAS Number | 612-19-1 | Identifier for regulatory/sourcing.[1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₂ | MW: 150.17 g/mol .[2][4][5][6] |
| pKa (25°C) | 3.79 | Slightly stronger acid than benzoic acid (pKa 4.[1][2][3][4][5]20) due to steric inhibition of resonance, which destabilizes the ground state more than the carboxylate anion.[2][4][5] |
| Melting Point | 62–66 °C | Low melting solid; requires careful handling during vacuum drying to avoid sublimation.[1][2][3][4][5] |
| Boiling Point | ~259 °C | High boiling point allows for high-temperature functionalization without rapid solvent loss.[1][2][3][4][5] |
| Solubility | <1.1 g/L (Water) | Lipophilic; requires organic co-solvents (DCM, EtOAc) for extraction.[1][4][5] |
| Distinct triplet-quartet splitting of the ethyl group; benzylic protons are deshielded (~3.0 ppm).[1][2][3][4][5] |
Synthetic Routes & Process Chemistry
Critical Process Note: Direct oxidation of 2-ethyltoluene using strong oxidants (e.g., KMnO₄) is NOT recommended for synthesizing 2-ethylbenzoic acid.[1][2][3][4][5] This route frequently leads to over-oxidation of the benzylic ethyl position, resulting in phthalic acid (1,2-benzenedicarboxylic acid).[1][2][4][5]
To ensure the integrity of the ethyl chain, the Grignard Carboxylation of 1-bromo-2-ethylbenzene is the industry-standard protocol for high-purity synthesis.[1][2][3][4]
Protocol: Grignard Carboxylation of 1-Bromo-2-ethylbenzene
-
Objective: Synthesis of 2-ethylbenzoic acid without side-chain oxidation.
-
Scale: Laboratory (10 g scale).
Reagents:
-
Magnesium turnings (2.67 g, 110 mmol, activated)
-
Dry Tetrahydrofuran (THF) (100 mL)
-
Dry Carbon Dioxide (CO₂) (excess, generated from dry ice)[1][2][3][4][5]
Step-by-Step Methodology:
-
Activation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.
-
Initiation: Add 10 mL of the bromide/THF solution. Heat gently with a heat gun until the iodine color fades and reflux begins (Grignard initiation).
-
Addition: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux.
-
Carboxylation: Cool the reaction mixture to 0°C. Introduce crushed dry ice (excess) into the reaction vessel (or bubble gaseous CO₂). The solution will become viscous as the magnesium carboxylate salt forms.[2][4][5]
-
Hydrolysis: Once the mixture warms to room temperature, quench carefully with 6M HCl (50 mL) to protonate the salt.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification:
Yield Expectation: 85-92% Purity: >98% (HPLC)
Reactivity & Functionalization Pathways[2][3][4]
The ortho-ethyl group exerts a "Steric Gatekeeper" effect.[1][2][3][4][5] While it does not prevent reaction at the carboxylic acid, it significantly slows down nucleophilic attack at the carbonyl carbon compared to unsubstituted benzoic acid.[2][4][5]
A. Metabolic Liability: Benzylic Oxidation
In drug discovery, the benzylic methylene group (-CH₂-) of the ethyl chain is a "soft spot" for Cytochrome P450 enzymes.[1][2][4][5] It undergoes hydroxylation to form the secondary alcohol, which can further oxidize to the ketone or dehydrate to the styrene derivative.[2][4][5]
B. Cyclization to Phthalides
A unique property of 2-ethylbenzoic acid is its ability to undergo oxidative cyclization to form 3-methylphthalide .[1][2][3][4][5] This is a valuable scaffold in natural product synthesis.[1][2][3][4][5]
Visualization: Synthetic & Metabolic Pathways [1][2][3][4]
Figure 1: Synthetic flow from precursor to 2-ethylbenzoic acid, followed by divergent pathways: amide coupling (sterically hindered) and metabolic oxidation leading to phthalide formation.[1][2][3][4]
Applications in Drug Development
Bioisosterism & Conformational Restriction
In Medicinal Chemistry, 2-ethylbenzoic acid is often used to replace a standard phenyl ring to introduce:
-
Rotational Restriction: The ethyl group locks the rotation of the phenyl ring relative to the carbonyl, potentially fixing the bioactive conformation of a drug molecule.[2][4][5]
-
Lipophilicity Boost: The ethyl group increases logP by approximately +1.0 compared to benzoic acid, improving membrane permeability.[1][2][4][5]
Case Study: Asymmetric Synthesis Substrate
2-Ethylbenzoic acid serves as a substrate for the microbial hydroxylation to produce chiral (S)-3-methylphthalide .[1][2][3][4][5][8] This transformation utilizes the benzylic position's reactivity, converting a simple aromatic acid into a chiral lactone precursor for complex polyketide synthesis.[2][4][5]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5][9] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4][5][9] |
Handling Protocol:
-
PPE: Nitrile gloves and safety glasses are mandatory.[1][2][3][4][5]
-
Ventilation: All solid handling (weighing) should be performed in a fume hood to prevent inhalation of fine dust.[1][2][4][5]
-
Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent moisture absorption, which can cause clumping and affect stoichiometry in sensitive couplings.[2][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34170, 2-Ethylbenzoic acid.[1][2][3][4][5] Retrieved from [Link][1][3][4][5]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 5. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aceschem.com [aceschem.com]
- 7. chem21labs.com [chem21labs.com]
- 8. 2-ETHYLBENZOIC ACID | 612-19-1 [chemicalbook.com]
- 9. 612-19-1 Cas No. | 2-Ethylbenzoic acid | Apollo [store.apolloscientific.co.uk]

